N-benzyl-6-chloropyrimidin-4-amine
Overview
Description
N-benzyl-6-chloropyrimidin-4-amine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential therapeutic applications. Pyrimidine, a heterocyclic aromatic organic compound, is a structure motif in many pharmaceuticals and is known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves the reaction of substituted aromatic amines with various reagents to introduce the desired functional groups onto the pyrimidine ring. For instance, the synthesis of N-glycosyl amines involves the reaction between 4,6-O-benzylidene-D-glucopyranose and substituted aromatic amines . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is achieved by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . These methods demonstrate the versatility of synthetic approaches to obtain various substituted pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by X-ray crystallography, NMR, and other spectroscopic methods. For example, the crystal structure of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one shows that it crystallizes in two polymorphic forms, with different hydrogen bonding patterns forming distinct molecular chains and sheets . The crystal structure and DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine reveal an intramolecular C–H…N hydrogen bond and a zigzag supramolecular chain in the crystal .
Chemical Reactions Analysis
The reactivity of this compound derivatives can be influenced by the substituents on the pyrimidine ring. For instance, the nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one leads to the formation of nitroso derivatives, which exhibit different hydrogen bonding and crystal packing compared to their non-nitrosated counterparts . The cyclization reactions are also common, as seen in the synthesis of triazolopyrimidin-2-amine derivatives, which involve the formation of triazole rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and optical activity. For example, the synthesis of N-glycosyl amines results in compounds that exhibit specific optical rotations and exist in different anomeric forms . The antimicrobial activity of these compounds is often assessed through in vitro studies, indicating their potential as therapeutic agents .
Scientific Research Applications
Crystal Structure and DFT Studies
The molecular structure of derivatives involving N-benzyl-6-chloropyrimidin-4-amine, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, has been elucidated using single crystal X-ray diffraction and DFT (Density Functional Theory) studies. These compounds exhibit intramolecular hydrogen bonding and form supramolecular chains and networks, which could be significant in the development of new pharmaceuticals and materials due to their structural and electronic properties (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Docking Studies for Drug Development
This compound derivatives have been investigated through docking studies to understand their potential interactions with biological targets. These studies are crucial for the development of new drugs, as they provide insights into the molecular interactions between the compound and its potential targets in the body (Bommeraa, Merugu, & Eppakayala, 2019).
Corrosion Inhibition
Derivatives of this compound have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant in industrial settings where metal longevity and integrity are crucial (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of this compound derivatives have been explored, indicating their potential as leads for the development of new antimicrobial agents. These studies are crucial in the context of rising antibiotic resistance and the need for novel antimicrobials (Murugavel, Madhanraj, Kumar, Nagarajan, & Ponnuswamy, 2015).
Antiangiogenic Properties in Cancer Therapy
Pyrimidine derivatives, including those related to this compound, have shown promising results as antiangiogenic agents, which could be beneficial in cancer therapy by inhibiting the growth of blood vessels that supply tumors (Jafar & Hussein, 2021).
Mechanism of Action
Target of Action
N-Benzyl-6-chloropyrimidin-4-amine is a pyrimidine derivative The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly identified in the available literature. As a pyrimidine derivative, it may potentially influence pathways involving pyrimidine metabolism. The specific pathways and their downstream effects require further investigation .
Result of Action
The molecular and cellular effects of this compound’s action are not clearly defined in the available literature. As a pyrimidine derivative, it may have potential effects on cellular processes involving pyrimidines. The specific effects require further investigation .
properties
IUPAC Name |
N-benzyl-6-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARFPUIPIOPYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396203 | |
Record name | N-benzyl-6-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61667-16-1 | |
Record name | 6-Chloro-N-(phenylmethyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61667-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyl-6-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.